tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate
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Overview
Description
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a trifluoromethyl group attached to a nicotinate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and atmospheres .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinates, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific properties .
Biology and Medicine: Its structural features may contribute to the biological activity of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of materials with specialized properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in having a trifluoromethyl group and tert-butyl group.
7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one: Contains a chloro and tert-butyl group.
Uniqueness: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C11H11ClF3NO2 |
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Molecular Weight |
281.66 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(12)4-7(6)11(13,14)15/h4-5H,1-3H3 |
InChI Key |
TYDZYQOVUCHVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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